N-(3,4-dimethylphenyl)-4-(2-{3-nitrobenzoyl}hydrazino)-4-oxobutanamide
N-(3,4-dimethylphenyl)-4-(2-{3-nitrobenzoyl}hydrazino)-4-oxobutanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1024741
InChI:
InChI=1S/C19H20N4O5/c1-12-6-7-15(10-13(12)2)20-17(24)8-9-18(25)21-22-19(26)14-4-3-5-16(11-14)23(27)28/h3-7,10-11H,8-9H2,1-2H3,(H,20,24)(H,21,25)(H,22,26)
SMILES:
CC1=C(C=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Molecular Formula:
C19H20N4O5
Molecular Weight:
384.4 g/mol
N-(3,4-dimethylphenyl)-4-(2-{3-nitrobenzoyl}hydrazino)-4-oxobutanamide
CAS No.:
Cat. No.: VC1024741
Molecular Formula: C19H20N4O5
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N4O5 |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-4-[2-(3-nitrobenzoyl)hydrazinyl]-4-oxobutanamide |
| Standard InChI | InChI=1S/C19H20N4O5/c1-12-6-7-15(10-13(12)2)20-17(24)8-9-18(25)21-22-19(26)14-4-3-5-16(11-14)23(27)28/h3-7,10-11H,8-9H2,1-2H3,(H,20,24)(H,21,25)(H,22,26) |
| Standard InChI Key | BCUJRKKGAPYPQU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator